molecular formula C19H24N2O3 B2963658 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde CAS No. 1311866-86-0

4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde

Cat. No.: B2963658
CAS No.: 1311866-86-0
M. Wt: 328.412
InChI Key: LUDIADUIMOOSBO-UHFFFAOYSA-N
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Description

4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde is a complex organic compound that features a piperazine ring substituted with a cyclopentylacetyl group and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzoic acid.

    Reduction: Formation of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzyl alcohol.

    Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with various biological macromolecules, influencing their activity and function. The cyclopentylacetyl group and benzaldehyde moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]benzaldehyde
  • 4-[4-(2-Cyclopropylmethyl)piperazine-1-carbonyl]benzaldehyde

Uniqueness

4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde is unique due to the presence of the cyclopentylacetyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biological Activity

4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde, a compound featuring a piperazine moiety, has garnered attention due to its potential biological activities. This article synthesizes available research findings, emphasizing its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3} with a molecular weight of approximately 328.41 g/mol. The structural framework includes a benzaldehyde group attached to a piperazine ring, which is substituted with a cyclopentylacetyl group. This unique structure may contribute to its diverse biological activities.

Biological Activity Overview

Research on similar piperazine derivatives suggests that modifications in their structure can significantly influence their biological activity. The following sections detail the pharmacological profiles observed for this compound and related compounds.

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been extensively studied. For instance, derivatives with similar structures have shown promising antibacterial activity against various strains of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-chlorobenzyl derivativePseudomonas aeruginosa1 μg/mL
2,4-dichlorobenzyl derivativePseudomonas aeruginosa2 μg/mL

The aforementioned studies indicate that the presence of halogen substituents enhances antibacterial efficacy, suggesting that similar modifications in this compound could yield favorable results in antimicrobial assays .

The mechanisms through which these compounds exert their antibacterial effects include:

  • Membrane Disruption : Studies indicate that piperazine derivatives can compromise bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Oxidative Stress Induction : The compounds may induce oxidative stress within bacterial cells, contributing to metabolic disruption and apoptosis .

Cytotoxicity and Hemolytic Activity

Assessing the safety profile of new drug candidates is crucial. Hemolytic assays have demonstrated that certain piperazine derivatives exhibit low hemolytic activity towards human red blood cells (RBCs), indicating a potential for selective antibacterial action without significant toxicity to mammalian cells. For example, the 4-chlorobenzyl derivative showed hemolytic rates below the international standard even at high concentrations .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. A comparative analysis of various piperazine derivatives revealed that:

  • Alkyl Chain Modifications : Alterations at the N-site of the piperazine ring can lead to varying degrees of antibacterial potency.
  • Cycloalkyl Segments : Substituting unsaturated hydrocarbyl chains with cycloalkyl groups resulted in improved activity against specific Gram-negative bacteria .

These findings suggest that further exploration into the structure-activity relationship (SAR) of this compound could yield valuable insights into its therapeutic potential.

Properties

IUPAC Name

4-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-14-16-5-7-17(8-6-16)19(24)21-11-9-20(10-12-21)18(23)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDIADUIMOOSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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